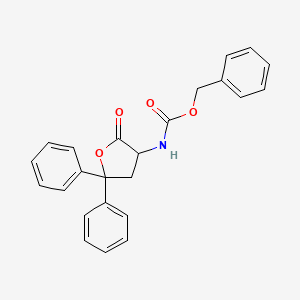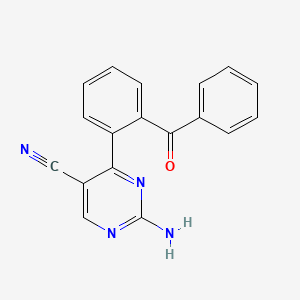![molecular formula C8H10N4S B12917423 6-[2-(Methylsulfanyl)ethyl]-7H-purine CAS No. 920503-82-8](/img/structure/B12917423.png)
6-[2-(Methylsulfanyl)ethyl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Methylthio)ethyl)-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by a purine ring system substituted with a 2-(methylthio)ethyl group at the 6-position. The presence of the methylthio group imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylthio)ethyl)-9H-purine typically involves the introduction of the 2-(methylthio)ethyl group onto a purine scaffold. One common method is the alkylation of 6-chloropurine with 2-(methylthio)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 6-(2-(Methylthio)ethyl)-9H-purine may involve large-scale alkylation reactions using similar conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Methylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the parent purine.
Substitution: The 2-(methylthio)ethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent purine.
Substitution: Various substituted purines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2-(Methylthio)ethyl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 6-(2-(Methylthio)ethyl)-9H-purine is not fully understood, but it is believed to interact with molecular targets involved in nucleotide metabolism. The compound may inhibit enzymes such as purine nucleoside phosphorylase or adenosine deaminase, leading to altered nucleotide levels and subsequent biological effects. Additionally, the methylthio group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylthio-9H-purine: Lacks the ethyl group, making it less hydrophobic.
6-(2-Hydroxyethyl)-9H-purine: Contains a hydroxyethyl group instead of a methylthio group, affecting its reactivity and biological activity.
6-(2-Aminoethyl)-9H-purine: Contains an aminoethyl group, which may enhance its interaction with biological targets.
Uniqueness
6-(2-(Methylthio)ethyl)-9H-purine is unique due to the presence of the 2-(methylthio)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
920503-82-8 |
|---|---|
Fórmula molecular |
C8H10N4S |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
6-(2-methylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-13-3-2-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) |
Clave InChI |
XYSWGMAFEZNBCV-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1=C2C(=NC=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)
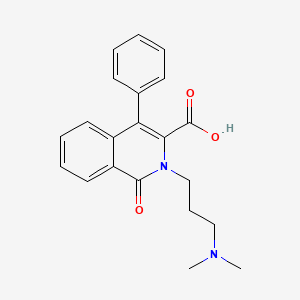

![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
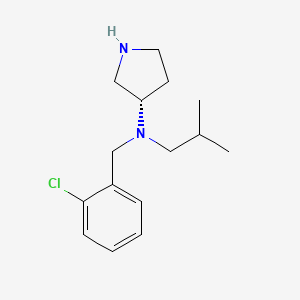



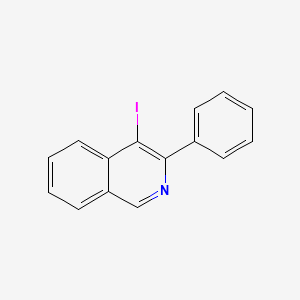
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
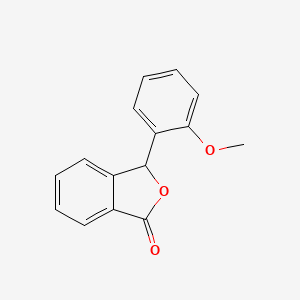
![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
